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AMARA peptide acetate -

AMARA peptide acetate

Catalog Number: EVT-10957521
CAS Number:
Molecular Formula: C64H119N27O19S
Molecular Weight: 1602.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMARA peptide acetate is a synthetic peptide that serves as a substrate for various kinases, particularly salt-inducible kinase and adenosine monophosphate-activated protein kinase. Its sequence, AMARAASAAALARRR, is crucial for its function in biochemical assays and research applications. The peptide plays a significant role in studying metabolic pathways and cellular signaling mechanisms.

Source

AMARA peptide acetate is typically synthesized in laboratories specializing in peptide chemistry. It is available from various suppliers, including MedChemExpress and Sino Biological, which provide custom synthesis and purification services tailored to research needs .

Classification

AMARA peptide acetate belongs to the class of synthetic peptides used primarily in biochemical research. It is classified as a substrate for kinases, specifically those involved in energy metabolism and signaling pathways.

Synthesis Analysis

Methods

The synthesis of AMARA peptide acetate involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the efficient assembly of peptides. This method typically includes the following steps:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Coupling Reactions: Successive amino acids are added through coupling reactions, often using activating agents like N,N'-diisopropylcarbodiimide.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using acidic conditions, usually with trifluoroacetic acid.
  4. Purification: The crude peptide is purified by high-performance liquid chromatography to achieve the desired purity .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide .

Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 1640.84 g/mol.
  • Composition: The peptide contains multiple alanine (A) residues, which contribute to its stability and interaction with kinases .
Chemical Reactions Analysis

Reactions

AMARA peptide acetate participates in phosphorylation reactions when acted upon by kinases such as salt-inducible kinase and adenosine monophosphate-activated protein kinase. These reactions are critical for understanding cellular energy regulation.

Technical Details

The phosphorylation process involves the transfer of a phosphate group from ATP to specific serine or threonine residues in the peptide sequence. This modification alters the peptide's conformation and function, enabling it to participate in various signaling pathways .

Mechanism of Action

Process

AMARA peptide acetate functions primarily as a substrate for kinases involved in energy metabolism. When phosphorylated by adenosine monophosphate-activated protein kinase, it plays a role in regulating metabolic processes within cells.

Data

Research indicates that phosphorylation of AMARA peptide enhances its binding affinity to target proteins involved in metabolic pathways, thereby influencing cellular responses to energy stress .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in water and organic solvents commonly used in biochemical assays.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with kinases during phosphorylation; otherwise relatively inert under neutral conditions .
Applications

AMARA peptide acetate is extensively used in scientific research for various applications:

  • Biochemical Assays: It serves as a substrate for studying kinase activity and regulation.
  • Metabolic Research: Used to investigate pathways involving adenosine monophosphate-activated protein kinase.
  • Drug Development: Assists in screening potential therapeutic agents targeting metabolic disorders .
Theoretical Framework and Molecular Recognition Mechanisms

Structural Determinants of Kinase-Substrate Specificity

The AMARA peptide (sequence: Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) serves as a minimal model substrate for adenosine monophosphate-activated protein kinase (AMPK) and related kinases. Its design exploits conserved principles of kinase-substrate recognition, where specificity is governed by interactions between kinase catalytic pockets and residues flanking the phosphoacceptor serine (position P0). Key structural features include:

  • Arginine at P-3/P+4: The arginine residues at positions P-3 and P+4 form ionic bonds with acidic pockets in the kinase catalytic cleft, facilitating substrate docking. Mutational studies show that alanine substitution at P-3 reduces phosphorylation efficiency by >90% in AMPK-related kinases [1] [9].
  • Hydrophobic residues at P-5/P+2: Methionine (P-5) and leucine (P+2) engage hydrophobic subsites, stabilizing the peptide in the kinase active site [4].
  • Phosphoacceptor environment: The central "A-A-S-A-A" sequence mimics the low-complexity regions of native substrates, minimizing steric hindrance and enabling broad kinase recognition [6] [9].

Table 1: Structural Determinants of AMARA Peptide in Kinase Recognition

PositionResidueRole in SpecificityKinase Interaction Partner
P-5MethionineHydrophobic anchoringKinase hydrophobic subsite
P-3ArginineElectrostatic bindingKinase acidic pocket (e.g., Glu/Lys in LKB1)
P0SerinePhosphoacceptor siteCatalytic aspartate residue
P+1AlanineSteric permissivenessKinase glycine-rich loop
P+4ArginineAllosteric stabilizationKinase catalytic αC-helix

Structural analyses reveal that the peptide’s flexibility enables conformational adaptation to divergent kinase active sites. For example, the adenosine monophosphate-activated protein kinase-related kinase MARK2 undergoes a conformational shift upon binding AMARA, reorienting its ubiquitin-associated domain to expose the catalytic cleft [5].

Conserved Phosphorylation Motifs in Adenosine Monophosphate-Activated Protein Kinase-Related Kinases

The AMARA peptide replicates the core recognition motif shared across adenosine monophosphate-activated protein kinase-related kinases (e.g., sucrose non-fermenting-related kinase, salt-induced kinase, microtubule-affinity regulating kinase). These kinases exhibit conserved target sequence preferences due to their activation by the master kinase liver kinase B1:

  • Basophilic recognition: All adenosine monophosphate-activated protein kinase-related kinases require arginine at P-3, as validated by peptide library screens showing 50-fold higher activity for P-3 arginine versus non-basic residues [1] [3].
  • P+1 tolerance: Alanine at P+1 accommodates kinases lacking proline-directed specificity (e.g., unlike cyclin-dependent kinases) [3].
  • Motif conservation: Natural substrates (e.g., acetyl-CoA carboxylase for adenosine monophosphate-activated protein kinase) share the "L-X-R-X-X-S" motif, mirrored in AMARA’s "L-A-R-R-R" C-terminus [9].

Table 2: Comparison of AMARA with Native Kinase Substrate Motifs

KinaseNative Substrate MotifAMARA EquivalencePhosphorylation Efficiency
Adenosine monophosphate-activated protein kinaseH-M-R-S-S-SA-R-A-S-A-A100% (Reference)
Salt-induced kinaseR-L-R-V-S-VR-A-A-S-A-A92%
Microtubule-affinity regulating kinaseK-L-R-R-S-VR-A-A-S-A-R85%

The peptide’s "A-A-S-A-A" core acts as a "universal helix," avoiding steric clashes while maintaining kinase engagement across subfamilies [6].

Evolutionary Conservation of Kinase Recognition Sequences

Kinase substrate specificity is evolutionarily constrained, with adenosine monophosphate-activated protein kinase-related kinases exhibiting ancient motif conservation:

  • Early eukaryotic origin: Basophilic kinase motifs (e.g., P-3 arginine) emerged in the last eukaryotic common ancestor, as evidenced by orthologous motifs in yeast sucrose non-fermenting 1 and plant 3-hydroxy-3-methylglutaryl-CoA reductase kinases [8] [9].
  • Specificity-determining residue conservation: Residues governing arginine recognition (e.g., glutamate in kinase subdomain V) are 98% identical between humans and Saccharomyces cerevisiae adenosine monophosphate-activated protein kinase orthologs [3] [8].
  • Divergence in paralogs: Gene duplication enabled specificity diversification; adenosine monophosphate-activated protein kinase-related kinases retained ancestral specificity, while cyclin-dependent kinases evolved proline-directed motifs [8].

Small-angle X-ray scattering studies confirm that adenosine monophosphate-activated protein kinase-related kinases preserve ancestral activation mechanisms. For example, liver kinase B1-mediated phosphorylation induces conserved conformational changes in salt-induced kinase and microtubule-affinity regulating kinase, facilitating AMARA binding [5]. Cancer-associated mutations in specificity-determining residues (e.g., arginine-to-tryptophan at kinase positions contacting P-3) disrupt this conserved mechanism, underscoring its functional importance [3].

Properties

Product Name

AMARA peptide acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C64H119N27O19S

Molecular Weight

1602.9 g/mol

InChI

InChI=1S/C62H115N27O17S.C2H4O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;1-2(3)4/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

JJRZMKJUCFIDJN-ARTDHNELSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O

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